molecular formula C27H26FNO6 B11215295 Methyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11215295
M. Wt: 479.5 g/mol
InChI Key: ADKUCHZMQHXGKC-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzoyl group, a dimethoxy tetrahydroisoquinoline moiety, and a benzoate ester, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H26FNO6

Molecular Weight

479.5 g/mol

IUPAC Name

methyl 4-[[2-(4-fluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C27H26FNO6/c1-32-24-14-19-12-13-29(26(30)17-4-8-20(28)9-5-17)23(22(19)15-25(24)33-2)16-35-21-10-6-18(7-11-21)27(31)34-3/h4-11,14-15,23H,12-13,16H2,1-3H3

InChI Key

ADKUCHZMQHXGKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)F)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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